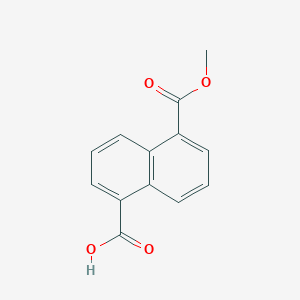

![molecular formula C14H13ClFN5O3S B2754394 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 2034351-86-3](/img/structure/B2754394.png)

3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

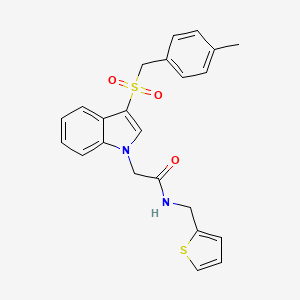

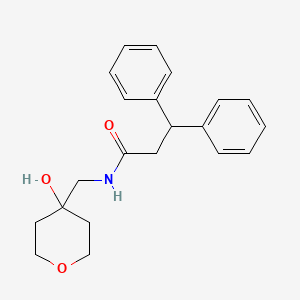

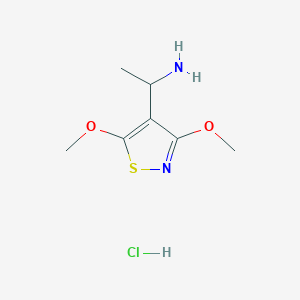

The compound “3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact structure details of this specific compound are not available in the resources I have.科学的研究の応用

Synthesis and Biological Activity

Research on compounds with structural similarities to "3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide" includes the synthesis of various derivatives for potential biological activities. For instance, Hassan (2013) explored the synthesis of new 2-pyrazoline derivatives with benzenesulfonamide moieties, examining their antibacterial and antifungal activities against common pathogens like E. coli and S. aureus (Hassan, 2013).

Application in Agriculture

Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential applications in agricultural sciences (Moran, 2003).

Anticonvulsant Properties

Research by Kelley et al. (1995) on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed significant anticonvulsant activity against seizures in rats, showing the therapeutic potential of related compounds (Kelley et al., 1995).

Antitumor and Antimicrobial Applications

Further studies have demonstrated the antitumor and antimicrobial potential of triazolo and pyrazine derivatives. For example, Brzozowski (1998) synthesized 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides with moderate to high anti-HIV and anticancer activity (Brzozowski, 1998).

Chemical Synthesis

Zhang et al. (2019) detailed a synthetic method for an important intermediate, highlighting the importance of chemical synthesis techniques in creating biologically active compounds (Zhang et al., 2019).

作用機序

Target of Action

The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system and show versatile biological activities .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The compound may affect various biochemical pathways due to its ability to interact with multiple targets . The downstream effects of these interactions can include a wide range of biological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

The compound’s unique structure makes it suitable for drug discovery, organic synthesis, and pharmaceutical studies, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

特性

IUPAC Name |

3-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN5O3S/c1-2-24-14-13-20-19-12(21(13)6-5-17-14)8-18-25(22,23)9-3-4-11(16)10(15)7-9/h3-7,18H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXKSWUOZMRKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

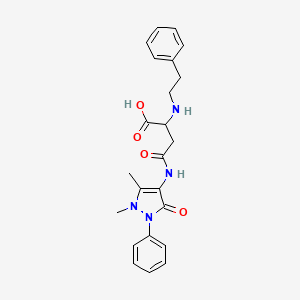

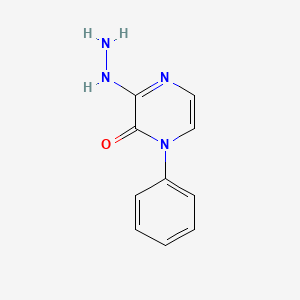

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)